N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with the molecular formula C17H19N3O3. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethoxyphenyl carbamoyl group. It is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide. This intermediate is then reacted with 4-nitrophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)acetamide
- N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide
- N-(4-{[(4-bromophenyl)carbamoyl]amino}phenyl)acetamide
Uniqueness
N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance its solubility and interaction with specific biological targets, making it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
N-[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-3-23-16-10-8-15(9-11-16)20-17(22)19-14-6-4-13(5-7-14)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAHDWOLOHEOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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